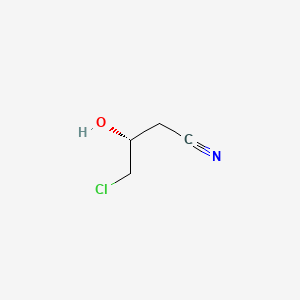

(R)-4-Chloro-3-hydroxybutyronitrile

Description

BenchChem offers high-quality (R)-4-Chloro-3-hydroxybutyronitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-4-Chloro-3-hydroxybutyronitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(3R)-4-chloro-3-hydroxybutanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6ClNO/c5-3-4(7)1-2-6/h4,7H,1,3H2/t4-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHBPNZDUNCZWFL-SCSAIBSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C#N)C(CCl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C#N)[C@H](CCl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

119.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84367-31-7 | |

| Record name | (3R)-4-chloro-3-hydroxybutanenitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(R)-4-Chloro-3-hydroxybutyronitrile: A Technical Guide to Structural Analysis and Quality Control

Topic: Chemical Structure Analysis of (R)-4-Chloro-3-hydroxybutyronitrile Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Introduction

(R)-4-Chloro-3-hydroxybutyronitrile (CAS 84367-31-7) is a pivotal chiral building block in the pharmaceutical industry.[1][2] It serves as the structural foundation for the "statin" side chain (e.g., Atorvastatin, Rosuvastatin) and is a direct precursor to L-carnitine (Vitamin BT).

In drug development, the integrity of this intermediate determines the enantiomeric excess (ee) and impurity profile of the final API. A compromised starting material can lead to downstream racemization or the formation of difficult-to-remove diastereomers. This guide provides a rigorous, data-driven framework for the structural characterization, impurity profiling, and stereochemical analysis of this compound.

Structural Characterization & Physical Properties

Before advanced spectroscopic analysis, the fundamental physical constants must be verified. Deviations here often indicate gross contamination (e.g., water, solvents, or hydrolysis products).

Core Physical Data

| Parameter | Specification | Notes |

| Molecular Formula | C₄H₆ClNO | |

| Molecular Weight | 119.55 g/mol | |

| Appearance | Colorless to light yellow liquid | Darkening indicates oxidation or polymerization. |

| Boiling Point | 110°C @ 1 mmHg | High vacuum required to prevent thermal decomposition. |

| Density | 1.25 g/mL (20°C) | |

| Refractive Index | ||

| Specific Rotation | Measured neat. Critical for enantiomeric verification. |

Functional Group Analysis

The molecule contains three distinct chemically active sites:

-

Nitrile (-CN): Susceptible to hydrolysis (to amide/acid) or reduction.

-

Secondary Alcohol (-OH): The chiral center (

). -

Alkyl Chloride (-CH₂Cl): Susceptible to nucleophilic attack (e.g., cyclization to epoxides).

Spectroscopic Analysis (The "How")

This section details the expected spectral signatures.[3][4][5][6] These protocols serve as the primary identity test.

Infrared Spectroscopy (FT-IR)

Method: Neat liquid film on NaCl/KBr plates.

-

Hydroxyl (-OH): Broad, strong band at 3400–3450 cm⁻¹ .

-

Nitrile (-CN): Sharp, distinct band at 2250–2260 cm⁻¹ .

-

C-H Stretch: Peaks around 2900–3000 cm⁻¹ (aliphatic).

-

C-Cl Stretch: Strong bands in the fingerprint region, typically 600–800 cm⁻¹ .

Nuclear Magnetic Resonance (NMR)

Solvent: CDCl₃ or DMSO-d₆. (CDCl₃ values provided below)

| Nucleus | Shift ( | Multiplicity | Integration | Assignment | Structural Insight |

| ¹H | 4.15 – 4.25 | Multiplet | 1H | CH -OH | Chiral center methine. Shifted by O and adjacent Cl/CN. |

| ¹H | 3.60 – 3.70 | Doublet/Multiplet | 2H | CH₂ -Cl | Deshielded by Chlorine. |

| ¹H | 2.65 – 2.80 | dd / Multiplet | 2H | CH₂ -CN | Anisotropic shielding by Cyano group. |

| ¹H | ~3.0 - 4.0 | Broad Singlet | 1H | -OH | Variable; disappears with D₂O shake. |

| ¹³C | ~117.5 | Singlet | - | C N | Characteristic nitrile carbon. |

| ¹³C | ~67.0 | Singlet | - | C H-OH | Carbinol carbon. |

| ¹³C | ~47.5 | Singlet | - | C H₂-Cl | Chloromethyl carbon. |

| ¹³C | ~23.5 | Singlet | - | C H₂-CN | Methylene alpha to nitrile. |

Mass Spectrometry (GC-MS)

Ionization: Electron Impact (EI, 70 eV)

-

Molecular Ion (M⁺): Weak peaks at m/z 119 and 121 (3:1 ratio characteristic of

Cl/ -

Base Peak: Often observed at m/z 49 (

) or related fragments. -

Key Fragments:

-

m/z 83/85: Loss of HCl (M - 36).

-

m/z 70: Loss of

group (M - 49). -

m/z 69/71: Loss of

and H.

-

Stereochemical Purity Analysis (The "Crux")

For an (R)-enantiomer intended for pharmaceutical synthesis, "chemical purity" is insufficient.[2] Enantiomeric Excess (ee) must be >99%.

Chiral HPLC Method

Standard reversed-phase C18 columns cannot separate enantiomers. A polysaccharide-based chiral stationary phase (CSP) is required.[1]

-

Column: Chiralcel OD-H or Chiralpak AD-H (Daicel), 4.6 x 250 mm, 5 µm.

-

Mobile Phase: n-Hexane : Isopropanol (IPA) = 90 : 10 (v/v).

-

Note: The high hexane content is necessary for normal-phase interaction with the amylose/cellulose backbone.

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV @ 210 nm (Nitrile absorbance).

-

Temperature: 25°C.

-

Expected Result: The (R)-enantiomer and (S)-enantiomer will have distinct retention times. (R) typically elutes second on OD-H columns, but standards must be run to confirm.

Specific Rotation Confirmation

While HPLC gives the ratio, polarimetry confirms absolute configuration.

-

Protocol: Dissolve sample in Methanol or measure neat.

-

Acceptance Criteria:

(neat). A lower value implies racemization.

Impurity Profiling & Synthesis Pathways

Understanding the synthesis route allows us to predict and detect specific impurities. The standard route involves the ring-opening of (R)-Epichlorohydrin with Cyanide.

Common Impurities

-

1,3-Dichloro-2-propanol: Formed if HCl is present (ring opening by Cl⁻ instead of CN⁻).

-

Detection: GC-MS (distinct isotope pattern for 2 Cl atoms).

-

-

3,4-Dihydroxybutyronitrile: Formed by hydrolysis of the chloride or epoxide opening by water.

-

Detection: HPLC (elutes earlier due to high polarity).

-

-

Unreacted Epichlorohydrin: Highly toxic alkylating agent. Must be controlled to ppm levels.

-

Oligomers: Thermal degradation products if distilled at too high a temperature.

Visualization of Synthesis & Analysis Workflow

Figure 1: Synthesis pathway from Epichlorohydrin and the subsequent analytical decision tree for quality control.

Experimental Protocols

Protocol A: Determination of Enantiomeric Excess (Standard Operating Procedure)

-

Sample Preparation: Dilute 10 mg of (R)-4-Chloro-3-hydroxybutyronitrile in 10 mL of Ethanol/Hexane (1:9).

-

System Setup: Install Chiralcel OD-H column.[7] Equilibrate with Hexane:IPA (90:10) for 30 minutes at 1.0 mL/min.

-

Blank Run: Inject 10 µL of solvent blank to ensure baseline stability.

-

Standard Injection: Inject racemic standard (if available) to establish resolution (

) between (R) and (S) peaks. -

Sample Injection: Inject 10 µL of the sample.

-

Calculation:

Protocol B: GC Purity Analysis

-

Column: DB-5 or equivalent (30m x 0.25mm ID, 0.25 µm film).[8]

-

Carrier Gas: Helium @ 1.0 mL/min.

-

Oven Program:

-

Hold 50°C for 2 min.

-

Ramp 10°C/min to 200°C.

-

Hold 5 min.

-

-

Injector: 250°C, Split ratio 20:1.

-

Detector: FID @ 280°C.

References

-

Sigma-Aldrich. (R)-(+)-4-Chloro-3-hydroxybutyronitrile Product Specification & Spectral Data. Link

-

BenchChem. Technical Data: (S)-4-chloro-3-hydroxybutyronitrile Properties and Applications. Link

-

ChemicalBook. Synthesis and Impurity Profile of 4-Chloro-3-hydroxybutyronitrile (CAS 127913-44-4). Link

-

TCI Chemicals. Product Specification: (R)-4-Chloro-3-hydroxybutyronitrile. Link

-

Phenomenex. Chiral HPLC Column Selection Guide (Polysaccharide Phases). Link

Sources

- 1. 4-Chloro-3-hydroxybutyronitrile | 105-33-9 | Benchchem [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. ucl.ac.uk [ucl.ac.uk]

- 4. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 5. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 6. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 7. chromatographyonline.com [chromatographyonline.com]

- 8. wjpps.com [wjpps.com]

solubility of (R)-4-Chloro-3-hydroxybutyronitrile in organic solvents

An In-depth Technical Guide on the Solubility of (R)-4-Chloro-3-hydroxybutyronitrile in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-4-chloro-3-hydroxybutyronitrile is a pivotal chiral building block in the landscape of pharmaceutical and organic chemistry.[1][2] With the CAS Registry Number 84367-31-7, this compound is a critical intermediate in the synthesis of a variety of significant bioactive molecules.[1] Notably, it is a key precursor in the manufacturing of widely prescribed statin drugs, which are inhibitors of HMG-CoA reductase used to treat hypercholesterolemia.[3][4][5] Its utility also extends to the synthesis of L-carnitine, a vital compound for fatty acid metabolism.[1][6]

Physicochemical Properties of (R)-4-Chloro-3-hydroxybutyronitrile

A comprehensive understanding of the physicochemical properties of (R)-4-chloro-3-hydroxybutyronitrile is fundamental to predicting its solubility behavior. The molecule's structure, featuring a hydroxyl group, a nitrile group, and a chlorine atom, imparts a unique combination of polarity and reactivity.[2]

| Property | Value | Source(s) |

| Molecular Formula | C₄H₆ClNO | [2][7] |

| Molecular Weight | 119.55 g/mol | [2][7] |

| Appearance | Colorless to light yellow liquid | [2][7] |

| Density | 1.250 g/mL at 20 °C | [7][8][9] |

| Boiling Point | 110 °C at 1 mmHg | [2][7][8][9] |

| Refractive Index | n20/D 1.474 | [8][9] |

| Optical Rotation | [α]25/D +11.0° (neat) | [8] |

| Flash Point | 113 °C (closed cup) | [8] |

These properties indicate that (R)-4-chloro-3-hydroxybutyronitrile is a relatively polar molecule with a high boiling point, suggesting that intermolecular forces, such as hydrogen bonding and dipole-dipole interactions, play a significant role in its physical state.

Theoretical Framework of Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like." This adage is rooted in the thermodynamics of mixing, where the Gibbs free energy of mixing (ΔG_mix) must be negative for dissolution to occur spontaneously. ΔG_mix is a function of the enthalpy of mixing (ΔH_mix) and the entropy of mixing (ΔS_mix), as described by the equation:

ΔG_mix = ΔH_mix - TΔS_mix

For (R)-4-chloro-3-hydroxybutyronitrile, its hydroxyl (-OH) and nitrile (-C≡N) groups can participate in hydrogen bonding, both as a donor and an acceptor. The chloro- group (-Cl) also contributes to the molecule's polarity. Therefore, it is expected to exhibit good solubility in polar protic solvents (e.g., alcohols) and polar aprotic solvents (e.g., acetone, ethyl acetate) that can engage in these interactions. Conversely, its solubility in nonpolar solvents (e.g., hexane, toluene) is anticipated to be limited.

Qualitative Solubility Insights from Synthetic Methodologies

While quantitative data is scarce, qualitative inferences about the solubility of (R)-4-chloro-3-hydroxybutyronitrile can be drawn from its synthesis and purification procedures documented in patents and scientific literature.

-

Reaction Solvents: The synthesis of (R)-4-chloro-3-hydroxybutyronitrile often involves the use of water or a mixture of water and alcohols, indicating its solubility in these media.[6][10]

-

Extraction Solvents: Following its synthesis, (R)-4-chloro-3-hydroxybutyronitrile is typically extracted from the aqueous reaction mixture using organic solvents such as ethyl acetate or ether.[1][6] This demonstrates its preferential solubility in these moderately polar aprotic solvents over water under certain conditions.

Experimental Determination of Solubility

To address the lack of quantitative data, a reliable experimental protocol is essential. The isothermal equilibrium method is a standard and accurate technique for determining the solubility of a compound in various solvents at different temperatures.

Experimental Workflow Diagram

Caption: Isothermal Equilibrium Solubility Determination Workflow.

Step-by-Step Protocol

-

Materials and Reagents:

-

(R)-4-chloro-3-hydroxybutyronitrile (purity > 97%)

-

Selected organic solvents (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Calibrated thermometer

-

Analytical balance

-

Sealed vials (e.g., screw-cap glass vials with PTFE septa)

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for concentration measurement (e.g., HPLC with a suitable detector or GC)

-

-

Preparation of Saturated Solutions:

-

Add an excess amount of (R)-4-chloro-3-hydroxybutyronitrile to a series of vials, each containing a known volume or mass of a specific organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Securely seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in the thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

-

Sampling and Sample Preparation:

-

Once equilibrium is established, stop the agitation and allow the undissolved solid to settle for at least 2 hours at the constant experimental temperature.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed or pre-cooled syringe (to the experimental temperature) to avoid precipitation.

-

Immediately filter the withdrawn sample through a syringe filter into a pre-weighed volumetric flask.

-

Dilute the filtered sample with a suitable solvent to a concentration within the calibration range of the analytical instrument.

-

-

Quantitative Analysis:

-

Analyze the diluted samples using a validated analytical method (e.g., HPLC or GC) to determine the concentration of (R)-4-chloro-3-hydroxybutyronitrile.

-

Prepare a calibration curve using standard solutions of known concentrations to accurately quantify the solute concentration in the experimental samples.

-

-

Data Analysis and Calculation:

-

Calculate the solubility of (R)-4-chloro-3-hydroxybutyronitrile in the solvent at the given temperature. The solubility can be expressed in various units, such as g/100 mL, mol/L, or mole fraction.

Solubility ( g/100 mL) = (Concentration from analysis × Dilution factor × Volume of diluted sample) / (Volume of initial sample) × 100

-

Conclusion

(R)-4-chloro-3-hydroxybutyronitrile is an indispensable chiral intermediate in the pharmaceutical industry, particularly in the synthesis of statins.[3][11] While there is a notable absence of comprehensive quantitative solubility data in the public domain, an understanding of its physicochemical properties and qualitative solubility behavior provides a solid foundation for its effective use.[1] The detailed experimental protocol provided in this guide offers a robust framework for researchers and drug development professionals to determine the precise solubility of (R)-4-chloro-3-hydroxybutyronitrile in various organic solvents. This will enable the optimization of synthetic and purification processes, ultimately leading to more efficient and cost-effective production of life-saving pharmaceuticals.

References

-

(R)-()-4-Chloro-3-hydroxybutyronitrile - MySkinRecipes. [Link]

-

Study on the Asymmetric Synthesis of Statins Intermediate Ethyl (S)-4-Chloro-3-Hydroxybutyrate - Dissertation. [Link]

- US20060264652A1 - Process for preparing 4-chloro-3-hydroxybutanoic acid ester - Google P

-

Biocatalyzed Synthesis of Statins: A Sustainable Strategy for the Preparation of Valuable Drugs - MDPI. [Link]

-

Synthetic studies on statins. Part 3: A facile synthesis of rosuvastatin calcium through catalytic enantioselective allylation strategy - ResearchGate. [Link]

-

A Review on Synthesis and Applications of Statin Family. [Link]

- JPS63316758A - Production of 4-chloro-3-hydroxybutyronitrile - Google P

- CN1919835A - Preparation method of 4-chlorine-3-hydroxybutyronitrile - Google P

Sources

- 1. 4-Chloro-3-hydroxybutyronitrile | 105-33-9 | Benchchem [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. jchemrev.com [jchemrev.com]

- 6. JPS63316758A - Production of 4-chloro-3-hydroxybutyronitrile - Google Patents [patents.google.com]

- 7. (R)-()-4-Chloro-3-hydroxybutyronitrile [myskinrecipes.com]

- 8. (R)-(+)-4-氯-3-羟基丁腈 97% | Sigma-Aldrich [sigmaaldrich.com]

- 9. (R)-4-Chloro-3-hydroxybutyronitrile | 84367-31-7 [chemicalbook.com]

- 10. CN1919835A - Preparation method of 4-chlorine-3-hydroxybutyronitrile - Google Patents [patents.google.com]

- 11. Study on the Asymmetric Synthesis of Statins Intermediate Ethyl (S)-4-Chloro-3-Hydroxybutyrate - Master's thesis - Dissertation [dissertationtopic.net]

An In-depth Technical Guide on the Thermodynamic Stability of Chiral 4-Chloro-3-hydroxybutyronitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chiral 4-chloro-3-hydroxybutyronitrile is a critical building block in the synthesis of numerous pharmaceuticals, including the widely prescribed cholesterol-lowering drug, atorvastatin, and carbapenem antibiotics.[1][2] Its stereochemistry is paramount to the efficacy and safety of the final active pharmaceutical ingredient (API). This guide provides a comprehensive analysis of the thermodynamic stability of its enantiomers, (S)- and (R)-4-chloro-3-hydroxybutyronitrile. We will delve into the fundamental principles governing its stability, potential degradation pathways, and the analytical methodologies required to ensure its chiral integrity throughout the drug development lifecycle.

Introduction: The Significance of Chirality in Drug Development

The specific three-dimensional arrangement of atoms in a molecule, known as stereochemistry, can have a profound impact on its biological activity. Enantiomers, which are non-superimposable mirror images of each other, can exhibit vastly different pharmacological, pharmacokinetic, and toxicological profiles.[3][4] Therefore, the synthesis and maintenance of enantiomerically pure compounds are critical in the pharmaceutical industry.[5]

(S)-4-chloro-3-hydroxybutyronitrile, in particular, is a key intermediate for the synthesis of the side chain of atorvastatin.[6] Its chiral purity directly influences the stereochemical integrity of the final drug product. Understanding the thermodynamic stability of this intermediate is crucial for optimizing synthesis, purification, and storage conditions to prevent racemization or degradation, which could compromise the quality and safety of the API.

Fundamentals of Thermodynamic Stability

The thermodynamic stability of a molecule refers to its relative energy state compared to its isomers or degradation products. In the context of chiral 4-chloro-3-hydroxybutyronitrile, the primary concerns are:

-

Racemization: The process by which an enantiomerically pure or enriched sample converts into a mixture containing equal amounts of both enantiomers (a racemate).[7][8]

-

Degradation: The chemical decomposition of the molecule into other, undesired products.

Thermodynamic vs. Kinetic Control

In chemical reactions, the product distribution can be governed by either thermodynamic or kinetic control.[9]

-

Kinetic Control: At lower temperatures and shorter reaction times, the product that is formed fastest (the kinetic product) will predominate. This is because the reaction proceeds through the lowest activation energy pathway.[10][11]

-

Thermodynamic Control: At higher temperatures and longer reaction times, the reaction becomes reversible, allowing for equilibrium to be established. Under these conditions, the most stable product (the thermodynamic product) will be the major component.[12][13]

For the synthesis of chiral 4-chloro-3-hydroxybutyronitrile, it is essential to operate under conditions that favor the desired enantiomer, which is often the kinetically favored product in asymmetric synthesis.[9] However, during storage and subsequent reaction steps, conditions must be maintained to prevent the system from reaching thermodynamic equilibrium, which for enantiomers would be a racemic mixture.

Caption: Energy profile diagram illustrating kinetic vs. thermodynamic control.

Factors Influencing the Stability of 4-Chloro-3-hydroxybutyronitrile

Several factors can impact the thermodynamic stability of this chiral halohydrin:

-

Temperature: Elevated temperatures can provide the necessary energy to overcome the activation barrier for racemization or degradation. Storage at controlled, cool temperatures (2-8°C) is often recommended.[14]

-

pH: Both acidic and basic conditions can catalyze degradation or racemization. Halohydrins are known to form epoxides in the presence of a base through an intramolecular SN2 reaction.[15] The synthesis of 4-chloro-3-hydroxybutyronitrile from epichlorohydrin is typically carried out under weakly basic conditions (pH 8.0-10.0) to facilitate the reaction while minimizing side products.[16]

-

Solvent: The polarity and proticity of the solvent can influence the stability of the molecule. Protic solvents may participate in hydrogen bonding and can potentially react with the molecule.[14]

-

Presence of Catalysts: Trace amounts of acids, bases, or metal ions can catalyze degradation pathways.

Potential Degradation Pathways

The primary degradation pathway for 4-chloro-3-hydroxybutyronitrile is the intramolecular cyclization to form an epoxide, particularly under basic conditions.[15] Other potential degradation routes could involve hydrolysis of the nitrile group or elimination reactions.

Caption: Primary degradation pathway of 4-chloro-3-hydroxybutyronitrile.

Experimental Assessment of Thermodynamic Stability

A robust stability testing program is essential to ensure the quality and shelf-life of chiral 4-chloro-3-hydroxybutyronitrile. This involves a combination of analytical techniques to monitor both chiral purity and the formation of degradation products.

Analytical Techniques for Chiral Purity

The determination of enantiomeric excess (e.e.) is a critical component of stability testing. High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose.[4]

-

Chiral HPLC: This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.[3][17] Modern chiral columns are compatible with both normal and reverse-phase conditions, offering flexibility for various molecules.[4]

Table 1: Comparison of Chiral Separation Techniques

| Technique | Principle | Advantages | Disadvantages |

| Chiral HPLC | Differential interaction with a chiral stationary phase. | High resolution, widely applicable, quantitative. | Can require method development, cost of chiral columns. |

| Gas Chromatography (GC) | Separation on a chiral capillary column. | High efficiency for volatile compounds. | Limited to thermally stable and volatile analytes. |

| Capillary Electrophoresis (CE) | Differential migration in an electric field in the presence of a chiral selector. | High efficiency, small sample volume, rapid analysis. | Lower sensitivity for some detectors, matrix effects. |

| Optical Rotation | Measurement of the rotation of plane-polarized light. | Fast and simple. | Not accurate for determining enantiomeric purity, requires pure samples.[4] |

Experimental Protocol: Chiral HPLC for Stability Testing

The following is a generalized protocol for assessing the chiral stability of 4-chloro-3-hydroxybutyronitrile using HPLC.

Objective: To determine the enantiomeric purity of a sample of 4-chloro-3-hydroxybutyronitrile over time under specific storage conditions.

Materials:

-

(S)- or (R)-4-chloro-3-hydroxybutyronitrile standard

-

HPLC-grade solvents (e.g., hexane, isopropanol)

-

Chiral HPLC column (e.g., polysaccharide-based CSP)

-

HPLC system with UV detector

Methodology:

-

Sample Preparation:

-

Prepare a stock solution of the 4-chloro-3-hydroxybutyronitrile standard in a suitable solvent.

-

Aliquot the stock solution into several vials for stability testing at different time points and conditions (e.g., 4°C, 25°C, 40°C).

-

-

HPLC Method Development (if necessary):

-

Optimize the mobile phase composition to achieve baseline separation of the enantiomers.

-

Determine the optimal flow rate and column temperature.

-

Select an appropriate detection wavelength.

-

-

Stability Study:

-

At each time point (e.g., 0, 1, 3, 6 months), analyze an aliquot from each storage condition by chiral HPLC.

-

Integrate the peak areas for each enantiomer.

-

-

Data Analysis:

-

Calculate the enantiomeric excess (e.e.) at each time point using the formula: e.e. (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

-

Plot the e.e. versus time for each storage condition to determine the rate of racemization.

-

Analyze the chromatograms for the appearance of any new peaks, which would indicate degradation products.

-

Caption: Experimental workflow for chiral stability testing by HPLC.

Conclusion

The thermodynamic stability of chiral 4-chloro-3-hydroxybutyronitrile is a critical parameter that must be carefully controlled throughout the drug development process. By understanding the factors that can lead to racemization and degradation, and by implementing robust analytical methods for monitoring chiral purity, researchers and manufacturers can ensure the quality, safety, and efficacy of the final pharmaceutical products derived from this important chiral intermediate. The insights and methodologies presented in this guide provide a framework for establishing effective stability programs and optimizing the handling and storage of chiral 4-chloro-3-hydroxybutyronitrile.

References

- Vertex AI Search. (2026, January 19). Advancements in Pharmaceutical Synthesis with (S)-4-Chloro-3-hydroxybutyronitrile.

- Chem-Impex. * (R)-(+)-4-Chloro-3-hydroxybutyronitrile*.

- ChemicalBook. (2025, August 26). (S)-4-Chloro-3-hydroxybutyronitrile | 127913-44-4.

- Arborpharmchem. Cas No. 127913-44-4 (S)-4-Chloro-3-hydroxybutyronitrile.

- LookChem. China (S)-4-Chloro-3-hydroxybutyronitrile CAS: 127913-44-4 Manufacturers.

- Ningbo Inno Pharmchem Co., Ltd. Mastering Asymmetric Synthesis: The Power of (S)-4-Chloro-3-Hydroxybutyronitrile.

- Google Patents. JPS63316758A - Production of 4-chloro-3-hydroxybutyronitrile.

- ResearchGate. (A). The enzymatic routes to chiral 4‐chloro‐3‐hydroxybutanenitrile;....

- Stack Exchange. (2016, September 28). Thermodynamic vs kinetic reaction control with radical substitution.

- YouTube. (2021, October 8). Thermodynamic and Kinetic Control.

- Tokyo Chemical Industry. (S)-(-)-4-Chloro-3-hydroxybutyronitrile | 127913-44-4.

- Master Organic Chemistry. (2012, February 9). Thermodynamic and Kinetic Products.

- Quora. (2016, November 28).

- Chemistry Steps.

- Wikipedia. Thermodynamic and kinetic reaction control.

- International Union of Pure and Applied Chemistry.

- Benchchem. 4-Chloro-3-hydroxybutyronitrile | 105-33-9.

- Chemistry LibreTexts. (2024, March 17). 14.3: Kinetic vs. Thermodynamic Control of Reactions.

- BYJU'S. Synthesis of Halohydrin.

- 7.

- Wikipedia. Chiral analysis.

- Wikipedia. Halohydrin.

- Khan Academy.

- MDPI. (2023, August 22). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals.

- SK pharmteco.

- The University of Manchester.

- NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Properties and Applications of (S)-4-Chloro-3-Hydroxybutyronitrile for Chemical Research.

- Sigma-Aldrich. (R)-(+)-4-Chloro-3-hydroxybutyronitrile 97 84367-31-7.

- PubChem. Butanenitrile, 4-chloro-3-hydroxy- | C4H6ClNO | CID 92736.

- Phenomenex.

- PMC. (2014, March 11). Degradation of 4-chloro-3-nitrophenol via a novel intermediate, 4-chlororesorcinol by Pseudomonas sp. JHN.

- NIH.

- BLDpharm. 127913-44-4|(S)-4-Chloro-3-hydroxybutyronitrile.

- Guidechem. 4-CHLORO-3-HYDROXY BUTYRONITRILE 105-33-9 wiki.

- Pharmaffiliates. 127913-44-4 | Product Name : (3S)-4-Chloro-3-hydroxybutyronitrile.

Sources

- 1. nbinno.com [nbinno.com]

- 2. (S)-4-Chloro-3-hydroxybutyronitrile | 127913-44-4 [chemicalbook.com]

- 3. Chiral analysis - Wikipedia [en.wikipedia.org]

- 4. skpharmteco.com [skpharmteco.com]

- 5. nbinno.com [nbinno.com]

- 6. arborpharmchem.com [arborpharmchem.com]

- 7. Thieme E-Books & E-Journals [thieme-connect.de]

- 8. pure.manchester.ac.uk [pure.manchester.ac.uk]

- 9. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. m.youtube.com [m.youtube.com]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. nbinno.com [nbinno.com]

- 15. Halohydrin - Wikipedia [en.wikipedia.org]

- 16. JPS63316758A - Production of 4-chloro-3-hydroxybutyronitrile - Google Patents [patents.google.com]

- 17. phx.phenomenex.com [phx.phenomenex.com]

The Stereochemical Dichotomy of 4-Chloro-3-hydroxybutyronitrile: An In-depth Guide to (R) and (S) Enantiomers in Drug Development

Abstract: 4-Chloro-3-hydroxybutyronitrile is a pivotal chiral building block in the pharmaceutical industry, with its stereochemistry dictating its utility in the synthesis of blockbuster drugs. This technical guide provides a comprehensive analysis of the (R) and (S) enantiomers of this versatile intermediate. We will delve into their distinct physicochemical properties, explore the stereoselective synthetic strategies employed to obtain each enantiomer with high optical purity, and detail their divergent applications in the synthesis of key pharmaceuticals, most notably statins like Atorvastatin and Rosuvastatin. This document serves as a resource for researchers, scientists, and drug development professionals, offering insights into the critical role of chirality in modern medicinal chemistry.

Introduction: The Significance of Chirality

In the realm of drug development, the three-dimensional arrangement of atoms in a molecule, or its stereochemistry, is of paramount importance. Enantiomers, which are non-superimposable mirror images of each other, can exhibit vastly different pharmacological and toxicological profiles. The ability to selectively synthesize a single enantiomer is a cornerstone of modern pharmaceutical manufacturing, ensuring the development of safer and more effective drugs. 4-Chloro-3-hydroxybutyronitrile is a prime example of a chiral intermediate where the absolute configuration at the C3 carbon dictates its synthetic destiny.

Part 1: Physicochemical and Spectroscopic Properties

The (R) and (S) enantiomers of 4-chloro-3-hydroxybutyronitrile share the same molecular formula (C4H6ClNO) and molecular weight (119.55 g/mol ).[1] Consequently, they exhibit identical physical properties such as boiling point, density, and refractive index under achiral conditions. The key distinguishing feature between these enantiomers is their interaction with plane-polarized light.

| Property | (R)-(+)-4-chloro-3-hydroxybutyronitrile | (S)-(-)-4-chloro-3-hydroxybutyronitrile |

| CAS Number | 84367-31-7[2] | 127913-44-4 |

| Appearance | Colorless to slightly yellow clear liquid[3] | Colorless to light yellow liquid[4] |

| Boiling Point | 110 °C / 1 mmHg[2] | 110 °C / 1 mmHg[5] |

| Density | 1.250 g/mL at 20 °C[2] | 1.250 g/mL at 20 °C[5] |

| Refractive Index | n20/D 1.474[2] | n20/D 1.474[5] |

| Optical Rotation | [α]25/D +11.0°, neat[6] | [α]20/D -12.0 to -14.0°, neat |

Spectroscopic techniques such as NMR and IR are invaluable for confirming the chemical structure of 4-chloro-3-hydroxybutyronitrile, but they cannot differentiate between the enantiomers in an achiral environment.[1] Polarimetry is the classical method for distinguishing enantiomers based on the direction and magnitude of optical rotation.

Part 2: Stereoselective Synthesis Strategies

The industrial production of enantiomerically pure (R)- and (S)-4-chloro-3-hydroxybutyronitrile predominantly relies on the asymmetric reduction of the prochiral ketone, 4-chloro-3-oxobutyronitrile (or its ester derivatives like ethyl 4-chloro-3-oxobutanoate).[7][8] Both biocatalytic and chemocatalytic methods have been developed to achieve high enantioselectivity.

Biocatalytic Reduction

Enzymes, particularly ketoreductases (KREDs), offer a highly efficient and environmentally benign route to chiral alcohols.[9] These enzymes can exhibit exquisite stereoselectivity, often yielding products with very high enantiomeric excess (ee).

-

(S)-4-Chloro-3-hydroxybutyronitrile: The asymmetric reduction of ethyl 4-chloro-3-oxobutanoate (COBE) to ethyl (S)-4-chloro-3-hydroxybutanoate ((S)-CHBE) can be effectively catalyzed by whole-cell biocatalysts like Aureobasidium pullulans.[8] This enzymatic approach often operates under mild conditions and can achieve high conversion rates and enantiomeric excesses.[8]

-

(R)-4-Chloro-3-hydroxybutyronitrile: Similarly, specific microbial aldehyde reductases, such as the one isolated from Sporobolomyces salmonicolor, can be used for the asymmetric reduction of ethyl 4-chloro-3-oxobutanoate to produce the corresponding (R)-enantiomer.[7] The use of a diphasic system (e.g., n-butyl acetate-water) can overcome substrate instability and enzyme inhibition, leading to high yields and enantiomeric excess.[7]

Caption: General workflow for the stereoselective synthesis of (R)- and (S)-4-chloro-3-hydroxybutyronitrile.

Chemocatalytic Reduction and Other Methods

While biocatalysis is a powerful tool, chemical methods also play a significant role. Asymmetric hydrogenation using chiral metal catalysts (e.g., Ru- or Rh-based complexes with chiral ligands) can afford high enantioselectivities.

Another synthetic route involves the reaction of optically active epichlorohydrin with a cyanide source.[10] This method allows for the direct formation of the chiral hydroxynitrile with retention of stereochemistry.[10]

Part 3: Applications in Asymmetric Synthesis

The distinct stereochemistry of (R)- and (S)-4-chloro-3-hydroxybutyronitrile dictates their application as chiral synthons in the pharmaceutical industry.

(S)-4-Chloro-3-hydroxybutyronitrile: A Key Intermediate for Statins

(S)-4-chloro-3-hydroxybutyronitrile is a crucial building block in the synthesis of several top-selling statin drugs, including Atorvastatin (Lipitor) and Rosuvastatin (Crestor).[5][11][12] These drugs are HMG-CoA reductase inhibitors used to lower cholesterol.[11] The chiral side chain of these statins, which is essential for their biological activity, is often constructed using (S)-4-chloro-3-hydroxybutyronitrile.[11][13] The synthesis involves the nucleophilic opening of the corresponding epoxide (derived from the hydroxynitrile) or direct displacement of the chloride.

Caption: Role of (S)-4-chloro-3-hydroxybutyronitrile in the synthesis of statins.

In addition to statins, the (S)-enantiomer is used in the preparation of hydroxypyrrolidinones, which are precursors for carbapenem antibiotics.[5][12] Its versatility also extends to the synthesis of other specialty chemicals and advanced polymers.[14]

(R)-4-Chloro-3-hydroxybutyronitrile: A Precursor for L-Carnitine and Other Bioactive Molecules

(R)-(+)-4-chloro-3-hydroxybutyronitrile is a valuable intermediate for the synthesis of other important bioactive molecules.[3] It is a key precursor for the synthesis of L-carnitine (also known as vitamin BT), a compound essential for fatty acid metabolism.[6] The synthesis involves the reaction of the (R)-enantiomer with trimethylamine followed by hydrolysis.[15]

Furthermore, (R)-4-chloro-3-hydroxybutyronitrile is used to prepare (R)-4-amino-3-hydroxybutyric acid (GABOB), a derivative of the neurotransmitter GABA with potential applications in neuroscience.[6][15]

Conclusion

The (R) and (S) enantiomers of 4-chloro-3-hydroxybutyronitrile, while chemically similar, possess distinct stereochemical properties that lead to vastly different applications in the pharmaceutical industry. The ability to produce these enantiomers with high optical purity through stereoselective synthesis is a testament to the advancements in modern organic chemistry. (S)-4-chloro-3-hydroxybutyronitrile remains an indispensable building block for the synthesis of life-saving statin drugs, while the (R)-enantiomer is crucial for the production of L-carnitine and other bioactive compounds. This technical guide highlights the critical importance of understanding and controlling stereochemistry in the development and manufacturing of pharmaceuticals.

References

-

Reddy, K. L., et al. (2014). Asymmetric Synthesis of the HMG-CoA Reductase Inhibitor Atorvastatin Calcium: An Organocatalytic Anhydride Desymmetrization and Cyanide-Free Side Chain Elongation Approach. The Journal of Organic Chemistry, 79(6), 2723–2728. [Link]

-

Greenberg, W. A., et al. (2004). Development of an efficient, scalable, aldolase-catalyzed process for enantioselective synthesis of statin intermediates. Proceedings of the National Academy of Sciences, 101(16), 5788-5793. [Link]

- Patel, R. N. (2008). Biocatalysis: Synthesis of Key Intermediates for Development of Drugs.

-

Tanaka, A., et al. (1990). Stereoselective reduction of ethyl 4-chloro-3-oxobutanoate by a microbial aldehyde reductase in an organic solvent-water diphasic system. Applied and Environmental Microbiology, 56(8), 2641-2645. [Link]

-

Alfa Chemical. (n.d.). China (S)-4-Chloro-3-hydroxybutyronitrile CAS: 127913-44-4 Manufacturers. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (2026, January 17). The Versatility of (S)-4-Chloro-3-Hydroxybutyronitrile in Specialty Chemical Applications. Retrieved from [Link]

-

PubChem. (n.d.). Butanenitrile, 4-chloro-3-hydroxy-. Retrieved from [Link]

-

Home Sunshine Pharma. (n.d.). (S)-4-Chloro-3-hydroxybutyronitrile CAS 127913-44-4. Retrieved from [Link]

- Google Patents. (n.d.). JPS63316758A - Production of 4-chloro-3-hydroxybutyronitrile.

- Google Patents. (n.d.). US20060264652A1 - Process for preparing 4-chloro-3-hydroxybutanoic acid ester.

Sources

- 1. Butanenitrile, 4-chloro-3-hydroxy- | C4H6ClNO | CID 92736 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (R)-(+)-4-氯-3-羟基丁腈 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. chemimpex.com [chemimpex.com]

- 4. (S)-4-Chloro-3-hydroxybutyronitrile CAS 127913-44-4 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 5. China (S)-4-Chloro-3-hydroxybutyronitrile CAS: 127913-44-4 Manufacturers - Free Sample - Alfa Chemical [alfachemch.com]

- 6. (R)-(+)-4-氯-3-羟基丁腈 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. semanticscholar.org [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. US20060264652A1 - Process for preparing 4-chloro-3-hydroxybutanoic acid ester - Google Patents [patents.google.com]

- 11. Development of an efficient, scalable, aldolase-catalyzed process for enantioselective synthesis of statin intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 12. nbinno.com [nbinno.com]

- 13. arborpharmchem.com [arborpharmchem.com]

- 14. nbinno.com [nbinno.com]

- 15. JPS63316758A - Production of 4-chloro-3-hydroxybutyronitrile - Google Patents [patents.google.com]

Technical Guide: Safety & Handling of (R)-4-Chloro-3-hydroxybutyronitrile

The following technical guide is structured to serve as an authoritative safety and handling manual for (R)-4-Chloro-3-hydroxybutyronitrile . This document deviates from standard SDS templates to provide actionable, "field-proven" insights for researchers and drug development professionals.

A Critical Resource for Chiral Intermediate Handling in Statin & L-Carnitine Synthesis

Document Control:

-

Target Compound: (R)-4-Chloro-3-hydroxybutyronitrile[1]

-

Primary CAS (R-isomer): 84367-31-7

-

Related CAS (S-isomer): 127913-44-4 (Note: The user-provided CAS often refers to the (S)-enantiomer; verify specific CoA before use).

-

Synonyms: (R)-4-Chloro-3-hydroxybutanenitrile; (R)-GABOB Nitrile.

Part 1: Executive Safety Analysis

The "Why" Behind the Hazard (R)-4-Chloro-3-hydroxybutyronitrile is not merely a solvent or simple reagent; it is a bifunctional chiral synthon . Its value lies in its ability to undergo nucleophilic substitution (via the chlorine) and hydrolysis/reduction (via the nitrile), making it a cornerstone in the synthesis of L-Carnitine and the side chains of HMG-CoA reductase inhibitors like Atorvastatin .

However, this chemical utility drives its biological hazard profile. The molecule combines an alkyl chloride (potential alkylating agent) with a nitrile moiety (potential metabolic cyanide release).

Scientist’s Insight: The "Cyanide Ambiguity"

Unlike simple inorganic cyanides (NaCN), this compound does not immediately release cyanide ions upon contact with water. However, metabolic activation or exposure to strong bases can trigger degradation.

-

Mechanism: Aliphatic nitriles can be metabolized by hepatic cytochrome P450 enzymes (specifically CYP2E1) to release cyanide, though beta-hydroxy nitriles are generally more stable than alpha-hydroxy nitriles (cyanohydrins).

-

Operational Rule: Treat this compound with the same rigor as a "Slow-Release Cyanide" source. Ensure cyanide antidote kits (e.g., Hydroxocobalamin) are accessible in the facility if handling >100g quantities.

Part 2: Critical Hazard Identification & Toxicology

GHS Classification (Harmonized):

| Hazard Class | Category | Signal Word | H-Code | Hazard Statement |

|---|---|---|---|---|

| Acute Toxicity (Oral) | 4 | Warning | H302 | Harmful if swallowed. |

| Acute Toxicity (Dermal) | 4 | Warning | H312 | Harmful in contact with skin. |

| Skin Irritation | 2 | Warning | H315 | Causes skin irritation.[2] |

| Eye Irritation | 2A | Warning | H319 | Causes serious eye irritation.[2] |

| STOT - SE | 3 | Warning | H335 | May cause respiratory irritation. |

Note: While often labeled "Harmful" (Category 4), some vendors classify the racemic mixture or related analogs as "Toxic" (Category 3). Always adopt the more conservative "Toxic" handling protocols.

Part 3: Self-Validating Handling Protocols

Engineering Controls & PPE Selection

Standard "lab coat and glasses" are insufficient for chiral nitrile handling due to the risk of dermal absorption.

-

Glove Selection Logic:

-

Nitrile Gloves (Standard): Acceptable for splash protection only.

-

Laminate/Butyl Gloves (Recommended): Required for prolonged handling or immersion. Chlorinated alkyls can permeate standard nitrile rubber over time.

-

Validation: Check gloves for physical degradation (swelling) every 15 minutes during active use.

-

-

Respiratory Protection:

-

Handle strictly within a Class II Biosafety Cabinet or Chemical Fume Hood with face velocity >100 fpm.

-

If hood access is compromised, use a full-face respirator with ABEK (Multi-gas) cartridges.

-

Storage Integrity

-

Temperature: 2–8°C (Refrigerate). Thermal degradation can lead to discoloration and pressure buildup.

-

Atmosphere: Store under inert gas (Argon/Nitrogen). Moisture can hydrolyze the nitrile to the amide/acid, ruining the enantiomeric excess (ee) and releasing fumes.

Part 4: Emergency Response & Spill Management

Trustworthiness: This protocol uses a "Check-Confirm-Act" logic to prevent secondary exposure.

Diagram 1: Emergency Spill Response Workflow

Caption: Decision logic for spill response. Note that bleach (hypochlorite) is used to oxidize residual nitrile traces, but must be used cautiously to avoid creating chloramines.

First Aid Specifics:

-

Inhalation: Remove to fresh air immediately. If breathing is labored, administer oxygen. Do not perform mouth-to-mouth resuscitation (risk of secondary poisoning).

-

Skin Contact: Wash with soap and water for 15 minutes. Do not use organic solvents (ethanol/DMSO) as they enhance transdermal absorption of the nitrile.

-

Ingestion: If conscious, rinse mouth. Do not induce vomiting . Transport to ER with SDS; mention "Aliphatic Nitrile" to medical staff.

Part 5: Physical & Chemical Properties

Data aggregated from multiple CoA sources for the (R)-enantiomer.

| Property | Value | Context for Researcher |

| Appearance | Colorless to pale yellow liquid | Darkening indicates oxidation/degradation. |

| Molecular Weight | 119.55 g/mol | - |

| Boiling Point | 110 °C @ 1 mmHg | High boiler; difficult to remove by rotary evaporation. |

| Density | 1.25 g/mL | Denser than water; sinks in aqueous extraction. |

| Optical Rotation | Critical quality attribute (CQA) for chiral synthesis. | |

| Solubility | Soluble in MeOH, EtOH, EtOAc | Miscible with most organic solvents. |

| Flash Point | 113 °C (Closed Cup) | Combustible, but low flammability risk under normal use. |

Part 6: Synthesis & Application Context

Understanding the synthesis pathway helps researchers anticipate impurities (e.g., residual epichlorohydrin or cyanide).

Diagram 2: Synthesis & Application Pathway

Caption: The synthesis utilizes highly toxic precursors (Epichlorohydrin and Cyanide). Residual traces of these starting materials may be present in lower-grade commercial batches.

Part 7: References

-

Sigma-Aldrich (Merck). (R)-(+)-4-Chloro-3-hydroxybutyronitrile Safety Data Sheet. Retrieved from

-

TCI Chemicals. (S)-(-)-4-Chloro-3-hydroxybutyronitrile Product Information (Contrast Reference). Retrieved from

-

National Institutes of Health (PubChem). Butanenitrile, 4-chloro-3-hydroxy- Compound Summary. Retrieved from

-

Organic Syntheses. Preparation of 3-Hydroxyglutaronitrile via 4-Chloro-3-hydroxybutyronitrile. Org. Synth. 2005, 82, 170. Retrieved from

-

Google Patents. Process for preparing 4-chloro-3-hydroxybutanoic acid ester (Atorvastatin Intermediate). Patent WO2004092114A1. Retrieved from

Sources

literature review on (R)-4-Chloro-3-hydroxybutyronitrile synthesis

This technical guide details the synthesis of (R)-4-Chloro-3-hydroxybutyronitrile (also known as (R)-CHBN or (R)-4-chloro-3-hydroxybutanenitrile), a critical chiral building block in the pharmaceutical industry.[1]

Executive Summary

(R)-4-Chloro-3-hydroxybutyronitrile (CAS: 84367-31-7) is a high-value chiral intermediate used primarily in the synthesis of the side chains for HMG-CoA reductase inhibitors (Statins, e.g., Atorvastatin) and L-Carnitine.[1] Its structural value lies in the stereodefined hydroxyl group and the versatile nitrile and alkyl chloride termini, which allow for divergent functionalization.

This guide analyzes three synthesis methodologies:

-

Chemical Synthesis: Nucleophilic ring opening of chiral epichlorohydrin.

-

Biocatalytic Route A (HHDH): Halohydrin dehalogenase-catalyzed ring opening (The Industrial Standard).

-

Biocatalytic Route B (KRED): Asymmetric reduction of 4-chloro-3-oxobutyronitrile.

Part 1: Chemical Synthesis (Nucleophilic Ring Opening)

The traditional route involves the regioselective ring opening of (R)-epichlorohydrin with a cyanide source. While conceptually simple, this route is plagued by regioselectivity issues (formation of the isomeric 3-hydroxy-4-nitrile vs. 2-hydroxy-3-nitrile) and polymerization risks.

Mechanism & Critical Control Points

The reaction proceeds via an SN2 attack of the cyanide ion on the less hindered carbon of the epoxide.

-

Regioselectivity: High pH (>11) promotes polymerization; low pH (<7) risks HCN off-gassing and slow kinetics. The optimal window is pH 8.0–10.0 .[2]

-

Temperature: Must be maintained <15°C to suppress byproduct formation.

Standard Protocol

-

Setup: A reactor is charged with water and MgSO4 (stabilizer).[3]

-

pH Adjustment: The solution is buffered to pH 8.5–9.0 using dilute H2SO4 or acetic acid.

-

Addition: (R)-Epichlorohydrin is added dropwise over 2–4 hours while maintaining internal temperature at 10°C.

-

Workup: The mixture is extracted with ethyl acetate or diethyl ether. The organic layer is dried and concentrated.[3][5]

-

Purification: Vacuum distillation (highly sensitive to decomposition).[1]

Part 2: Biocatalytic Synthesis (The Modern Standard)

Biocatalysis has superseded chemical routes in high-tech manufacturing due to superior enantioselectivity (>99% ee) and milder conditions.

Method A: Halohydrin Dehalogenase (HHDH)

This is the most advanced industrial route. It allows the use of cheaper, pro-chiral 1,3-dichloro-2-propanol (1,3-DCP) or racemic epichlorohydrin as starting materials.

-

Enzyme: Halohydrin Dehalogenase (e.g., HheC from Agrobacterium radiobacter or engineered variants).

-

Mechanism: HHDH catalyzes the reversible ring-closure of halohydrins to epoxides and the subsequent ring-opening with nucleophiles (CN⁻).

Experimental Workflow (HHDH Route)

-

Substrate Preparation: 1,3-dichloro-2-propanol (1,3-DCP) is dissolved in a phosphate buffer (pH 7.5).

-

Enzymatic Ring Closure: HHDH is added. The enzyme converts 1,3-DCP into epichlorohydrin (ECH) while releasing Cl⁻.

-

Cyanolysis: NaCN is introduced.[3][4][6] HHDH catalyzes the enantioselective ring opening of the epoxide intermediate to form (R)-CHBN.

-

pH Control: The reaction releases OH⁻ (during ring opening), so continuous titration with mild acid is required to maintain pH 7.0–7.5.

Visualization of HHDH Pathway:

Figure 1: HHDH-catalyzed cascade from 1,3-DCP to (R)-CHBN via an epoxide intermediate.

Method B: Asymmetric Ketone Reduction (KRED)

This route utilizes Carbonyl Reductases (KREDs) or Alcohol Dehydrogenases (ADHs) to reduce the ketone precursor.

-

Substrate: 4-chloro-3-oxobutyronitrile (COBN). Note: COBN is unstable; it is often generated in situ or derived from the corresponding ester.

-

Cofactor: NADPH (requires a recycling system like Glucose Dehydrogenase/Glucose).[7]

Experimental Workflow (KRED Route)

-

System: Biphasic system (e.g., Butyl acetate/Buffer) is often used to manage substrate solubility and product inhibition.

-

Reaction: Buffer (pH 6.5–7.0) containing NADP+, Glucose, GDH (recycling enzyme), and KRED (main enzyme).

-

Addition: Substrate (COBN) is fed gradually to prevent enzyme deactivation.

-

Outcome: Direct reduction to (R)-CHBN with high enantiomeric excess.

Visualization of KRED Pathway:

Figure 2: KRED-catalyzed asymmetric reduction with cofactor recycling.

Part 3: Process Comparison & Data

| Feature | Chemical Synthesis | Biocatalytic (HHDH) | Biocatalytic (KRED) |

| Starting Material | (R)-Epichlorohydrin | 1,3-Dichloro-2-propanol | 4-Chloro-3-oxobutyronitrile |

| Reagent Cost | High (Chiral SM required) | Low (Cheap precursor) | Medium (Unstable precursor) |

| Enantioselectivity | Dependent on SM purity | > 99% ee (Intrinsic) | > 99% ee (Intrinsic) |

| Yield | 75–80% | 85–95% | 90–95% |

| Safety Profile | High Risk (HCN gas, polymerization) | Moderate (Aqueous CN⁻, neutral pH) | Low/Moderate (No CN⁻ step if SM is pre-made) |

| Scalability | Limited by heat transfer | Highly Scalable | Highly Scalable |

Part 4: Safety & Handling (HCN Protocol)

Even in enzymatic routes, the use of cyanide salts (NaCN/KCN) requires strict safety protocols.

-

pH Monitoring: Never allow the reaction pH to drop below 7.0. At pH < 9.2 (pKa of HCN), free HCN gas can form. In enzymatic reactions (pH 7.0–7.5), the system must be closed and vented through a scrubber (NaOH/Bleach).

-

Quenching: Residual cyanide must be quenched with Sodium Hypochlorite (Bleach) or Hydrogen Peroxide before disposal.

-

Detection: Continuous HCN monitors must be active in the workspace.

References

-

Organic Syntheses. 3-Hydroxyglutaronitrile (and 4-chloro-3-hydroxybutyronitrile synthesis). [3]

-

Japan Patent JPS63316758A. Production of 4-chloro-3-hydroxybutyronitrile.

-

BenchChem. (R)-(+)-4-Chloro-3-hydroxybutyronitrile Product & Safety Data.

-

ResearchGate. The enzymatic routes to chiral 4-chloro-3-hydroxybutanenitrile.

-

Arxada. Hydrogen Cyanide in Industrial Fine Chemical Synthesis.

Sources

- 1. 4-Chloro-3-hydroxybutyronitrile | 105-33-9 | Benchchem [benchchem.com]

- 2. JPS63316758A - Production of 4-chloro-3-hydroxybutyronitrile - Google Patents [patents.google.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Hydrogen cyanide - Sciencemadness Wiki [sciencemadness.org]

- 5. orgsyn.org [orgsyn.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Scalable Synthesis of L-Carnitine via the (R)-4-Chloro-3-hydroxybutyronitrile Pathway

[1]

Executive Summary

This application note details a robust, two-step chemical synthesis of L-Carnitine (Vitamin BT) utilizing (R)-4-Chloro-3-hydroxybutyronitrile ((R)-CHBN) as the chiral starting material.[] Unlike microbiological routes or racemate resolutions, this protocol leverages the pre-existing stereocenter of (R)-CHBN to ensure high enantiomeric excess (>99% ee) with high atom economy.

The method prioritizes the Hydrolysis-First Strategy , converting the nitrile to the corresponding acid prior to amination. This approach mitigates the risk of racemization and elimination (crotonization) often observed when subjecting the nitrile directly to basic trimethylamine conditions.

Target Audience: Process Chemists, CDMO Researchers, and Drug Development Scientists.[]

Strategic Overview & Mechanism

The Chemical Strategy

The synthesis of L-Carnitine from (R)-CHBN involves two critical transformations:

-

Acid-Catalyzed Hydrolysis: Conversion of the nitrile group (-CN) to a carboxylic acid (-COOH).[]

-

Nucleophilic Substitution (Quaternization): Displacement of the terminal chloride by Trimethylamine (TMA).

We select Acid Hydrolysis as the initial step.[] Direct amination of the nitrile (forming carnitine nitrile) is chemically viable but operationally risky; the alpha-protons of the nitrile are sufficiently acidic under the basic conditions of amination (pH > 11) to promote elimination, yielding 4-chlorocrotononitrile or causing racemization at the chiral hydroxyl center.

Reaction Pathway Diagram[1]

Figure 1: Step-wise conversion showing the critical intermediate and potential elimination side-reaction.[]

Critical Process Parameters (CPP)

| Parameter | Specification | Rationale |

| Starting Material Purity | >98% (R)-CHBN | Impurities in the nitrile (e.g., epichlorohydrin residues) lead to difficult-to-separate byproducts.[] |

| Hydrolysis Temperature | 80°C - 90°C | Temperatures >100°C increase the risk of dehydration to crotonic acid derivatives.[] |

| TMA Equivalents | 2.5 - 3.0 eq | Excess Trimethylamine drives the substitution kinetics to completion; excess is recoverable.[] |

| Amination Pressure | 2 - 4 bar | Required to keep TMA in the liquid phase at reaction temperatures (60-80°C).[] |

Detailed Experimental Protocols

Phase 1: Hydrolysis of (R)-CHBN

This step converts the nitrile to (R)-4-chloro-3-hydroxybutyric acid.[]

Reagents:

-

(R)-4-Chloro-3-hydroxybutyronitrile (MW: 119.55)[][2]

-

Hydrochloric Acid (37% conc.)

-

Distilled Water[]

Protocol:

-

Setup: Equip a 1L glass reactor with a mechanical stirrer, reflux condenser, and temperature probe.

-

Charging: Charge 119.5 g (1.0 mol) of (R)-CHBN into the reactor.

-

Acid Addition: Slowly add 300 mL of conc. HCl (approx. 3.5 eq) over 30 minutes. Caution: Exothermic reaction.[] Maintain internal temperature < 40°C during addition.[]

-

Reaction: Heat the mixture to 85°C and stir for 6–8 hours.

-

In-Process Control (IPC): Monitor disappearance of nitrile peak via HPLC or IR (disappearance of -CN stretch at ~2250 cm⁻¹).

-

-

Workup:

-

Cool reaction mass to room temperature.[]

-

Concentrate under reduced pressure (vacuum) to remove excess HCl and water.

-

The residue is a viscous oil containing (R)-4-chloro-3-hydroxybutyric acid and ammonium chloride.[][3]

-

Optional Purification: Extract with ethyl acetate (3 x 200 mL), dry over Na₂SO₄, and concentrate. This removes inorganic salts (NH₄Cl).

-

Yield Expectations: 90–95% crude yield.[]

-

Phase 2: Amination (Quaternization)

This step displaces the chloride with trimethylamine to form L-Carnitine.

Reagents:

-

Crude (R)-4-chloro-3-hydroxybutyric acid (from Phase 1)[][4]

-

Trimethylamine (TMA) (30-45% aqueous solution)

Protocol:

-

Setup: Use a pressure-rated autoclave (stainless steel or glass-lined) capable of withstanding 5-10 bar.[]

-

Charging: Dissolve the crude acid (approx. 138 g, 1.0 mol theoretical) in 400 mL of water. Add this solution to the autoclave.

-

TMA Addition: Add 236 g of 45% aqueous TMA (approx. 1.8 mol).[5]

-

Note: TMA is volatile (bp ~3°C). Handle chilled or in a closed system.

-

-

Reaction: Seal the autoclave. Heat to 80°C .

-

Pressure will rise to approx. 2–3 bar.[]

-

Maintain stirring at 80°C for 12–16 hours.

-

-

Degassing: Cool the reactor to < 20°C. Carefully vent excess TMA into a sulfuric acid scrubber (safety requirement).

-

Concentration: Transfer the reaction mixture to a rotary evaporator. Concentrate to remove residual TMA and water.[]

-

Product: Crude L-Carnitine Hydrochloride.[][4]

-

Purification & Workup (Ion Exchange)

The crude product contains L-Carnitine HCl and inorganic salts. To obtain Pharmaceutical Grade L-Carnitine (Inner Salt), ion exchange is required.[][4]

Workflow:

-

Resin Preparation: Use a strongly acidic cation exchange resin (e.g., Amberlite IR-120 or Dowex 50).[]

-

Loading: Dissolve the crude residue in minimal distilled water and load onto the column.

-

Washing: Elute with water to remove non-basic impurities and inorganic anions (Cl⁻).

-

Elution: Elute L-Carnitine using 2M Ammonium Hydroxide (NH₄OH).

-

Isolation:

-

Collect basic fractions (monitor pH).

-

Concentrate fractions under vacuum to remove ammonia.[][3]

-

Azeotrope with isobutanol or ethanol to remove final traces of water.[]

-

-

Crystallization: Recrystallize from Ethanol/Acetone or Isobutanol.[]

-

Target Yield: ~70-75% (overall from Nitrile).[]

-

Appearance: White crystalline hygroscopic powder.[]

-

Quality Control & Analytics

HPLC Method (Chiral Purity)

To ensure the absence of D-Carnitine (S-enantiomer) and Crotonobetaine.

-

Column: Chiral-AGP (α1-acid glycoprotein) or equivalent chiral stationary phase.[]

-

Mobile Phase: 10 mM Sodium Phosphate buffer (pH 7.0) / Acetonitrile (98:2).

-

Detector: UV at 205 nm or Refractive Index (RI).

-

Flow Rate: 0.8 mL/min.[]

-

Limit of Quantitation: D-Carnitine < 0.1%.

Analytical Specifications

| Test | Acceptance Criteria | Method |

| Appearance | White crystalline powder | Visual |

| Identification | Matches Standard (IR/NMR) | USP <197K> |

| Specific Rotation | -29.0° to -32.0° | Polarimetry (c=1, H₂O) |

| pH (5% soln) | 5.5 – 9.5 | Potentiometric |

| Water Content | < 4.0% (Hygroscopic) | Karl Fischer |

Troubleshooting & Optimization

Issue: Low Yield / High Impurity Profile

-

Cause 1: Crotonobetaine Formation. []

-

Diagnosis: Presence of alkene protons in NMR (doublet at ~6-7 ppm).

-

Remedy: Reduce amination temperature to 60°C and extend time. Ensure pH during hydrolysis was not basic.

-

-

Cause 2: Incomplete Hydrolysis. []

-

Diagnosis: Residual nitrile peak in IR.[]

-

Remedy: Increase HCl concentration or reflux time. Do not proceed to amination with unreacted nitrile.[]

-

Issue: Racemization[1][4]

-

Cause: Extended exposure to high temperature under basic conditions (during TMA step).

-

Remedy: Strictly control the "Time-at-Temperature" during the autoclave step. Avoid pH > 12 during workup.[]

References

-

Zhou, H. et al. (2020). Synthesis of ethyl (R)-4-chloro-3-hydroxybutyrate by immobilized cells using amino acid-modified magnetic nanoparticles. Process Biochemistry. Link

-

Voeffray, R. et al. (1987). Process for the preparation of L-carnitine. European Patent EP0210672.[] Link

-

Wang, Z. et al. (2013). Preparation method for L-carnitine. CN Patent CN103420861A.[] Link

-

BOC Sciences. (2024). Carnitine and Impurities: Synthesis and Pathways.

-

ChemicalBook. (2024).[] (R)-4-Chloro-3-hydroxybutyronitrile Product and Safety Data. Link

Sources

- 2. (R)-4-Chloro-3-hydroxybutyronitrile | 84367-31-7 [chemicalbook.com]

- 3. JPS63316758A - Production of 4-chloro-3-hydroxybutyronitrile - Google Patents [patents.google.com]

- 4. CN103420861A - Preparation method for L-carnitine - Google Patents [patents.google.com]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Application Notes & Protocols: (R)-4-Chloro-3-hydroxybutyronitrile as a Key Intermediate for Atorvastatin Synthesis

Foreword for the Modern Drug Development Professional

In the competitive landscape of pharmaceutical manufacturing, the efficiency and elegance of a synthetic route are paramount. Atorvastatin, marketed as Lipitor, remains a blockbuster drug for lowering cholesterol and preventing cardiovascular events.[1][2] Its complex structure necessitates a multi-step synthesis where the introduction of chirality is a critical determinant of both efficacy and cost-effectiveness.[3][4][5] This document provides an in-depth guide to the strategic use of (R)-4-chloro-3-hydroxybutyronitrile, a versatile chiral building block, in the synthesis of the atorvastatin side chain. We will delve into the underlying chemical principles, provide detailed, field-tested protocols, and offer insights into process optimization, empowering researchers and process chemists to streamline this crucial manufacturing process.

The Strategic Importance of (R)-4-Chloro-3-hydroxybutyronitrile

The synthesis of atorvastatin is a significant undertaking, with numerous routes developed to optimize yield and stereoselectivity.[4][6][7] A key fragment of the atorvastatin molecule is its chiral side chain, which is responsible for its inhibitory activity on HMG-CoA reductase.[5] (R)-4-chloro-3-hydroxybutyronitrile serves as a valuable C4 chiral synthon, providing a pre-installed hydroxyl group with the correct (R)-stereochemistry and a nitrile group that can be readily elaborated into the rest of the side chain.[8]

The primary advantage of utilizing this intermediate lies in the early and efficient introduction of the desired chirality, avoiding costly and often low-yielding resolution steps later in the synthesis. This guide will explore both chemical and enzymatic routes to this key intermediate and its subsequent conversion, providing a comprehensive playbook for its application.

Synthesis of (R)-4-Chloro-3-hydroxybutyronitrile: Chemical and Enzymatic Strategies

The preparation of enantiomerically pure (R)-4-chloro-3-hydroxybutyronitrile is a critical first step. Two main approaches have proven to be effective: chemical synthesis via asymmetric reduction and enzymatic synthesis, which offers high stereoselectivity.

Chemical Synthesis via Stereoselective Reduction

A common and scalable chemical approach involves the stereoselective reduction of the corresponding ketone, 4-chloro-3-oxobutyronitrile. This method relies on the use of chiral reducing agents or catalysts to favor the formation of the desired (R)-enantiomer.

Key Principle: The choice of reducing agent and reaction conditions is crucial for achieving high enantiomeric excess (e.e.). Reagents such as borane complexes with chiral oxazaborolidine catalysts (Corey-Bakshi-Shibata reduction) have been successfully employed.

Protocol 1: Asymmetric Reduction of 4-Chloro-3-oxobutyronitrile

-

Reactor Setup: A clean, dry, nitrogen-purged reactor is charged with a suitable aprotic solvent (e.g., tetrahydrofuran).

-

Catalyst Addition: The chiral catalyst, for instance, (R)-tetrahydro-1-methyl-3,3-diphenyl-1H,3H-pyrrolo[1,2-c][3][4][9]oxazaborole, is introduced.

-

Borane Addition: A solution of borane-dimethyl sulfide complex is added slowly while maintaining a low temperature (e.g., -20°C).

-

Substrate Addition: 4-chloro-3-oxobutyronitrile, dissolved in the reaction solvent, is added dropwise to the reactor.

-

Reaction Monitoring: The reaction progress is monitored by a suitable analytical technique such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Quenching: Upon completion, the reaction is carefully quenched by the slow addition of methanol.

-

Work-up and Purification: The reaction mixture is then subjected to an aqueous work-up, and the product is extracted with an organic solvent. The combined organic layers are dried and concentrated. The crude product is purified by vacuum distillation to yield (R)-4-chloro-3-hydroxybutyronitrile.

Enzymatic Synthesis: A Greener Approach

Biocatalysis offers a highly specific and environmentally benign alternative to traditional chemical synthesis. Enzymes such as ketoreductases (KREDs) can reduce 4-chloro-3-oxobutyronitrile to (R)-4-chloro-3-hydroxybutyronitrile with excellent enantioselectivity.[10][11]

Key Principle: The high stereoselectivity of the enzyme eliminates the need for chiral auxiliaries or catalysts. The reaction is typically performed in an aqueous buffer system under mild conditions. A cofactor regeneration system, often using a glucose dehydrogenase (GDH) and glucose, is employed to recycle the expensive NADPH cofactor.[12]

Protocol 2: Enzymatic Reduction of Ethyl 4-chloro-3-oxobutanoate

Note: While the direct enzymatic reduction of 4-chloro-3-oxobutyronitrile is feasible, many established protocols utilize the corresponding ester, ethyl 4-chloro-3-oxobutanoate (COBE), which is then converted to the nitrile. A robust enzyme, BgADH3 from Burkholderia gladioli, has shown excellent activity and enantioselectivity for this transformation.[10][11]

-

Bioreactor Setup: A bioreactor is charged with a phosphate buffer solution (pH 6.5-7.0).

-

Reagent Addition: Ethyl 4-chloroacetoacetate and a co-solvent such as isopropanol are added.[13]

-

Enzyme and Cofactor Addition: The ketoreductase, NADP+, and the cofactor regeneration system (e.g., glucose and glucose dehydrogenase) are added.

-

Reaction Conditions: The reaction is maintained at a controlled temperature (e.g., 25-30°C) and pH (5.5-7.5).[13]

-

Reaction Monitoring: The conversion is monitored by HPLC.

-

Product Isolation: Upon completion, the enzyme is removed by filtration. The filtrate is then purified to yield ethyl (R)-4-chloro-3-hydroxybutyrate.[13] This can then be converted to the target nitrile through established chemical methods.

Elaboration of the Atorvastatin Side Chain from (R)-4-Chloro-3-hydroxybutyronitrile

Once the chiral intermediate is in hand, the next stage involves its conversion to the full atorvastatin side chain. This typically involves the introduction of the remaining carbon atoms and functional group manipulations.

Diagram: Synthetic Pathway from (R)-4-Chloro-3-hydroxybutyronitrile to Atorvastatin Side Chain

Sources

- 1. 6.2 Mechanism of Atorvastatin on Cholesterol Biosynthesis – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]

- 2. Atorvastatin and pravastatin stimulate nitric oxide and reactive oxygen species generation, affect mitochondrial network architecture and elevate nicotinamide N-methyltransferase level in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Atorvastatin (Lipitor) by MCR - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jchemrev.com [jchemrev.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. atlantis-press.com [atlantis-press.com]

- 8. chemimpex.com [chemimpex.com]

- 9. JPS63316758A - Production of 4-chloro-3-hydroxybutyronitrile - Google Patents [patents.google.com]

- 10. Efficient biosynthesis of ethyl (R)-4-chloro-3-hydroxybutyrate using a stereoselective carbonyl reductase from Burkholderia gladioli - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. A green-by-design biocatalytic process for atorvastatin intermediate - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. CN112322668A - Preparation method of R-4-chloro-3-hydroxy ethyl butyrate for synthesizing L-carnitine - Google Patents [patents.google.com]

protocol for cyanation of epichlorohydrin to (R)-4-Chloro-3-hydroxybutyronitrile

Target Molecule: (R)-4-Chloro-3-hydroxybutyronitrile CAS No: 84367-31-7 Primary Application: Chiral C4 building block for HMG-CoA reductase inhibitors (e.g., Atorvastatin, Rosuvastatin) and L-Carnitine.

Part 1: Executive Summary & Strategic Overview

The conversion of epichlorohydrin to (R)-4-chloro-3-hydroxybutyronitrile represents a critical junction in the synthesis of statin side chains. While historically achieved through classical nucleophilic substitution, modern pharmaceutical manufacturing prioritizes high enantiomeric excess (ee > 99%) and regiocontrol.

This guide details two distinct protocols:

-

The Biocatalytic Route (Gold Standard): Utilizes Halohydrin Dehalogenase (HHDH) for the enantioconvergent or kinetic resolution of epichlorohydrin. This method offers superior safety profiles and enantiopurity.

-

The Chemical Route (Traditional): Relies on the regioselective ring opening of (S)-epichlorohydrin using cyanide under strictly controlled pH conditions to prevent polymerization.

Mechanistic Pathway & Stereochemistry

The reaction involves the nucleophilic attack of the cyanide ion (

-

Regioselectivity: Attack predominantly occurs at the less hindered terminal carbon (

), preserving the stereocenter at -

Stereochemistry: Starting with (S)-Epichlorohydrin yields (R)-4-Chloro-3-hydroxybutyronitrile .[2] Although the spatial arrangement of atoms at the chiral center remains unchanged (retention), the Cahn-Ingold-Prelog (CIP) priority shifts, resulting in an inversion of the descriptor from (S) to (R).

Figure 1: Reaction pathways comparing chemical retention of configuration vs. enzymatic selectivity.

Part 2: Method A - Biocatalytic Synthesis (HHDH Protocol)

Context: This protocol uses Halohydrin Dehalogenase (HHDH), an enzyme capable of replacing halogens with non-halogen nucleophiles (like cyanide) or catalyzing ring opening.[3] This is the preferred industrial route due to mild conditions and the ability to utilize racemic feedstock if using an enantioconvergent variant.

Reagents & Equipment[4][5]

-

Enzyme: Halohydrin Dehalogenase (wild-type Agrobacterium radiobacter HheC or engineered Codexis variants).

-

Substrate: Racemic Epichlorohydrin (or 1,3-dichloro-2-propanol precursor).

-

Nucleophile: Sodium Cyanide (NaCN).

-

Buffer: 100 mM Phosphate buffer (pH 7.0 – 7.5).

-

Equipment: pH-stat titrator, overhead stirrer, temperature controller.

Step-by-Step Protocol

-

Buffer Preparation: Prepare 100 mM potassium phosphate buffer adjusted to pH 7.5. Degas the solution to remove oxygen if using oxidation-sensitive enzyme variants (though HheC is generally robust).

-

Substrate Loading: Suspend racemic epichlorohydrin (100 mM final concentration) in the buffer.

-

Note: Epichlorohydrin has limited solubility in water (~6%). Vigorous stirring is required to maintain an emulsion.

-

-

Enzyme Addition: Add HHDH enzyme powder or liquid concentrate (loading depends on specific activity, typically 1-2 g/L). Allow to equilibrate at 22°C.

-

Cyanide Feed (Critical Step): Do NOT add all cyanide at once. High concentrations of

can inhibit HHDH.-

Initiate a continuous feed of NaCN (2 M aqueous solution).

-

Maintain the molar equivalent of

to Epichlorohydrin at 1.1:1 over 4–6 hours.

-

-

pH Control: The reaction consumes protons or releases hydroxide depending on the precise cycle, but generally, the pH must be maintained between 7.0 and 7.5.

-

Use 1 M

connected to a pH-stat to automatically correct pH drift. -

Warning: If pH drops below 6.0, risk of HCN gas evolution increases. If pH rises above 8.5, chemical hydrolysis (racemic) competes with the enzyme.

-

-

Reaction Monitoring: Monitor conversion via GC or HPLC.

-